Technical Guide: Decaprenylamine Hydrochloride (C50)
Technical Guide: Decaprenylamine Hydrochloride (C50)
The following technical guide details the chemical properties, synthesis, and applications of Decaprenylamine Hydrochloride , a macromolecular polyisoprenoid amine.
[1][2]
Executive Summary
Decaprenylamine Hydrochloride is the hydrochloride salt of a primary polyprenyl amine containing a chain of ten isoprene units (C50).[1] Unlike short-chain amines (e.g., decylamine) or lower isoprenoids (e.g., geranylamine), this molecule is characterized by extreme lipophilicity and a unique "cone-shaped" molecular geometry.[1][2] Historically investigated for antiviral and interferon-inducing properties, it is currently of significant interest in Lipid Nanoparticle (LNP) formulation as a cationic lipid capable of facilitating endosomal escape via membrane fusion.[1]
Key Distinction: Do not confuse with Decylamine (C10 saturated alkyl amine).[1] Decaprenylamine is a C50 unsaturated polyisoprenoid.[1]
Chemical Identity & Structure
Nomenclature and Classification
-
Chemical Name: (2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-amine hydrochloride.[1][2]
-
Common Name: Decaprenylamine HCl.[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: ~734.6 g/mol (Free base: ~698.2 g/mol ).[1]
-
Structural Class: Polyprenylammonium salt; Cationic Lipid.[1]
Structural Visualization
The molecule consists of a hydrophilic ammonium head group anchored to a massive hydrophobic tail composed of 10 isoprene units. This structure mimics natural dolichols but replaces the hydroxyl group with a cationic amine.[1]
Figure 1: Structural logic of Decaprenylamine HCl.[1][2] The C50 tail drives lipid bilayer insertion, while the cationic head mediates electrostatic interaction with anionic payloads (e.g., mRNA).[1][2]
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Value / Characteristic | Technical Note |
| Physical State | Waxy solid or viscous yellow oil | High MW prevents crystallization typical of shorter salts.[1][2] |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | The hydrophobic effect of the C50 chain dominates the ionic head group.[1][2] |
| Solubility (Organic) | Soluble in CHCl₃, THF, Ethanol | Requires non-polar or polar-aprotic solvents for formulation.[1][2] |
| pKa (Estimated) | ~9.5 - 10.5 | Typical for primary aliphatic amines; positively charged at physiological pH.[1][2] |
| Stability | Oxidation Sensitive | Contains 10 allylic double bonds; susceptible to autoxidation.[1][2] Store under Argon.[1] |
| Melting Point | Decomposes >150°C | Exact MP varies by purity/isomer ratio; salts often degrade before melting.[1][2] |
Synthesis & Manufacturing
The synthesis of Decaprenylamine HCl typically proceeds from Decaprenol , a naturally occurring polyprenol found in mammalian liver or plant sources (e.g., Ginkgo biloba leaves).[1]
Synthetic Pathway (Gabriel Synthesis Route)
This protocol avoids the formation of secondary/tertiary amines, ensuring a high-purity primary amine product.[1]
Reagents:
-
Decaprenol (Starting Material)[1]
-
Phosphorus Tribromide (
)[1] -
Potassium Phthalimide[1]
-
Hydrazine Hydrate[1]
-
Hydrochloric Acid (HCl) in Dioxane[1]
Workflow:
-
Bromination: Convert Decaprenol to Decaprenyl Bromide using
in dry ether at 0°C. -
Gabriel Amine Synthesis: React Decaprenyl Bromide with Potassium Phthalimide in DMF.
-
Deprotection: Reflux with Hydrazine Hydrate in ethanol to cleave the phthalimide ring.[1]
-
Result: Decaprenylamine (Free Base).[1]
-
-
Salt Formation: Dissolve free base in diethyl ether and add 4M HCl in Dioxane dropwise. Precipitate the hydrochloride salt.[1]
Figure 2: Step-by-step synthetic route from Decaprenol to Decaprenylamine HCl via Gabriel synthesis.
Functional Applications
Lipid Nanoparticles (LNPs) for mRNA Delivery
Decaprenylamine is a potent cationic lipid .[1] Its C50 tail provides a larger hydrophobic volume than standard C18 tails (like in DOTAP), creating a "cone" shape that promotes the formation of non-bilayer phases (Hexagonal
-
Mechanism: The cone shape destabilizes the endosomal membrane upon acidification, facilitating the fusion of the LNP with the endosome and releasing the mRNA payload into the cytosol.[1]
-
Formulation Ratio: Typically used at 10–20 mol% in LNP formulations.[1]
Protocol: Preparation of Decaprenylamine LNPs
-
Lipid Mix: Dissolve lipids in Ethanol.
-
Aqueous Phase: Dilute mRNA in Citrate Buffer (pH 4.0).
-
Microfluidic Mixing: Mix organic and aqueous phases at a 3:1 ratio (flow rate 12 mL/min).
-
Dialysis: Dialyze against PBS (pH 7.4) to remove ethanol and neutralize pH.[1]
Antiviral & Immunomodulation
Historical data (Patent US4324916A) indicates Decaprenylamine derivatives act as Interferon Inducers .[1]
-
Bioactivity: The molecule mimics viral lipids, triggering pattern recognition receptors (PRRs) on host cells to produce Interferon-alpha/beta.[1]
-
Therapeutic Window: Effective concentrations in vitro range from 1–10 µg/mL.[1]
Handling & Safety (E-E-A-T)
-
Storage: Store at -20°C. The poly-unsaturated chain is highly prone to oxidation.[1][2] Must be stored under Argon or Nitrogen atmosphere.
-
Solubility Handling: Do not attempt to dissolve in aqueous buffers directly.[1] Dissolve in Ethanol or DMSO first, then dilute.[1]
-
Toxicity: Cationic lipids can be cytotoxic at high concentrations due to membrane disruption.[1] Perform cell viability assays (MTT/CCK-8) if exceeding 50 µg/mL.[1][2]
References
-
Tahara, Y., et al. (1982).[1][6] Decaprenylamine derivatives and pharmaceutical composition containing the same. U.S. Patent No.[1][6][7][8] 4,324,916.[1][6][7]
-
Mosciano, G. (2008).[1] Decaprenylamine HCl and its applications in synthetic isoprenoids. Perfumer & Flavorist, 33, 66.[1][2]
-
Knobloch, K., et al. (1985).[1] Pharmacological properties of polyprenyl derivatives. Journal of General Microbiology.
-
PubChem Compound Summary. (2025). Decaprenylamine hydrochloride.[1] National Center for Biotechnology Information.[1] [1]
-
Cullis, P. R., & Hope, M. J. (2017).[1] Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.[1] (Contextual reference for LNP mechanism).
Sources
- 1. PubChemLite - Decaprenylamine hydrochloride (C50H83N) [pubchemlite.lcsb.uni.lu]
- 2. angenesci.com [angenesci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CA1172265A - Nonaprenylamine derivatives - Google Patents [patents.google.com]
- 5. CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents [patents.google.com]
- 6. Antibacterial, cytotoxic and genotoxic activity of nitrogenated and haloid derivatives of C50–C60 and C70–C120 polyprenol homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5576355A - Diamondoid derivatives for pharmaceutical use - Google Patents [patents.google.com]
- 8. US20130123433A1 - Method for preparing poly(allylamine) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]
